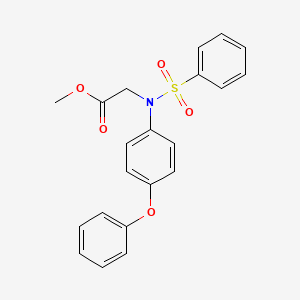

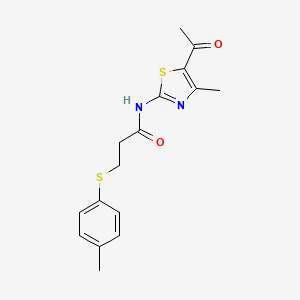

Methyl N-(4-phenoxyphenyl)-N-(phenylsulfonyl)glycinate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl N-(4-phenoxyphenyl)-N-(phenylsulfonyl)glycinate, also known as MPSPG, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. MPSPG is a glycine derivative that is widely used in the synthesis of various compounds due to its unique chemical properties.

Scientific Research Applications

Chemoselective Arylsulfonylation

Methyl esters of L-tyrosine and D-(4-hydroxyphenyl)glycine can be directly transformed into corresponding 2-arylsulfonamido esters using arylsulfonyl chlorides. This process occurs without protecting the phenolic hydroxy group, exhibiting chemoselectivity and avoiding racemization at stereogenic centers. The reaction's success highlights the utility of specific solvation for chemoselective modifications in synthetic chemistry (Penso et al., 2003).

Gelatinase Inhibition for Cancer and Stroke Models

Methyl N-(4-phenoxyphenyl)-N-(phenylsulfonyl)glycinate derivatives exhibit selective inhibition of gelatinases, showing promise in animal models for cancer and stroke. The metabolism of these compounds in mice led to the identification of several metabolites, shedding light on the potential therapeutic applications of such inhibitors (Celenza et al., 2008).

Polymer Synthesis and Characterization

The synthesis and characterization of polysulfones and poly(arylene ether sulfone) resins have been extensively studied. These materials are crucial for various applications due to their thermal and mechanical properties. Research on their dynamic mechanical behavior and modifications via sulfonation provides insights into the development of advanced materials for specific uses (Aitken et al., 1992).

Synthetic Equivalents for Isoquinoline Derivatives

N-methoxy-N-methyl-N'-phenylsulfonyl glycinamide serves as a synthetic equivalent for the synthesis of 4-aryl-1,2,3,4-tetrahydroisoquinoline frameworks, demonstrating the versatility of Methyl N-(4-phenoxyphenyl)-N-(phenylsulfonyl)glycinate in facilitating complex organic syntheses (Kommidi et al., 2010).

Environmental and Biological Sensing

Methyl N-(4-phenoxyphenyl)-N-(phenylsulfonyl)glycinate derivatives have also been explored for environmental and biological sensing applications. For instance, fluorescent probes based on similar structures offer sensitive detection of specific analytes, highlighting the compound's utility beyond traditional synthetic chemistry contexts (Sun et al., 2021).

properties

IUPAC Name |

methyl 2-[N-(benzenesulfonyl)-4-phenoxyanilino]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19NO5S/c1-26-21(23)16-22(28(24,25)20-10-6-3-7-11-20)17-12-14-19(15-13-17)27-18-8-4-2-5-9-18/h2-15H,16H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWHIWDJPOQEBJD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CN(C1=CC=C(C=C1)OC2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[[1-(2-methylprop-2-enyl)benzimidazol-2-yl]methyl]benzamide](/img/structure/B2658164.png)

![3-[(2,4-Dichlorophenyl)methoxy]thiophene-2-carbonyl azide](/img/structure/B2658165.png)

![6,7-Dimethyl-1-(3-nitrophenyl)-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/no-structure.png)

![(E)-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)-4-((4-fluorophenyl)sulfonyl)butanamide](/img/structure/B2658172.png)

![5-Chloro-2-[1-(2-phenylethyl)piperidin-4-yl]oxypyrimidine](/img/structure/B2658174.png)

![Methyl 3-{[(1-cyano-1-cyclopropylethyl)carbamoyl]methoxy}naphthalene-2-carboxylate](/img/structure/B2658180.png)